molecular formula C18H14O2 B6403767 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% CAS No. 54811-41-5

6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95%

Cat. No. B6403767
CAS RN: 54811-41-5
M. Wt: 262.3 g/mol
InChI Key: BMUJOGVKQCMSRV-UHFFFAOYSA-N
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Description

6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% (6-MNB) is an organic compound derived from benzoic acid. It is a white crystalline solid that is insoluble in water, but soluble in most organic solvents. 6-MNB has been extensively studied due to its wide range of applications in the scientific and medical communities. This article will provide an overview of 6-MNB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% has a wide range of applications in the scientific and medical communities. It is commonly used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an inhibitor in the synthesis of various compounds. 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% is also used in the study of enzyme kinetics, in the production of pharmaceuticals, and in the development of new drugs.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to inhibit the activity of certain proteins involved in inflammation and cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation, and to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% has been shown to reduce the production of certain cytokines, which are proteins involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

The use of 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in organic solvents. It is also relatively non-toxic, making it a safe reagent for use in the laboratory. However, 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% is insoluble in water, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% in scientific research. It could be used to study the mechanism of action of various enzymes and proteins involved in inflammation and cell growth. It could also be used to develop new drugs and pharmaceuticals, or to improve existing ones. In addition, 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% could be used to study the effects of various environmental toxins, or to investigate the effects of certain drugs on the human body. Finally, 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% could be used to develop new methods of synthesis for other compounds.

Synthesis Methods

6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% can be synthesized by a variety of methods. The most commonly used method is the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of an aluminum chloride catalyst. This reaction produces 6-Methyl-2-(naphthalen-2-yl)benzoic acid, 95% in yields of up to 95%. Other methods of synthesis include the reaction of naphthalene with benzoyl bromide in the presence of a zinc chloride catalyst, and the reaction of naphthalene with benzoyl fluoride in the presence of a palladium catalyst.

properties

IUPAC Name

2-methyl-6-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-12-5-4-8-16(17(12)18(19)20)15-10-9-13-6-2-3-7-14(13)11-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUJOGVKQCMSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690412
Record name 2-Methyl-6-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54811-41-5
Record name 2-Methyl-6-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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